1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one
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Overview
Description
1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone core, a piperidine ring, and a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone core, followed by the introduction of the piperidine ring and the pyrimidine moiety. Common reagents used in these reactions include pyrrolidinone, piperidine, and pyrimidine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and catalysts like m-chloroperbenzoic acid (m-CPBA) for oxidation reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Reduction: Employing reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: m-CPBA in DCM at 0°C to room temperature.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenated compounds in the presence of a base like sodium hydride (NaH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidinone core .
Scientific Research Applications
1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including fibrosis and cancer.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit prolyl-4-hydroxylase, reducing collagen production and fibrosis .
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds like ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate.
Piperidine Derivatives: Various substituted piperidines with pharmacological activities.
Indole Derivatives: Compounds with indole moieties that exhibit diverse biological activities .
Uniqueness: 1-Methyl-3-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrrolidin-2-one is unique due to its combination of a pyrrolidinone core, piperidine ring, and pyrimidine moiety, which confer distinct pharmacological properties and synthetic versatility.
Properties
Molecular Formula |
C15H22N4O2 |
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Molecular Weight |
290.36 g/mol |
IUPAC Name |
1-methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H22N4O2/c1-18-9-5-13(14(18)20)19-8-2-4-12(10-19)11-21-15-16-6-3-7-17-15/h3,6-7,12-13H,2,4-5,8-11H2,1H3 |
InChI Key |
PRTSTGMHKQWTLC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1=O)N2CCCC(C2)COC3=NC=CC=N3 |
Origin of Product |
United States |
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